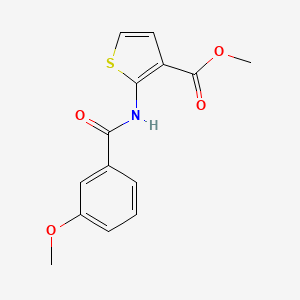
N-((4-(dimetilamino)-6-metilpirimidin-2-il)metil)-3,5-dimetilisoxazol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound known for its unique chemical structure and diverse applications in various scientific fields
Aplicaciones Científicas De Investigación
Chemistry: : The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Research investigates its effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: : Exploratory studies aim to leverage its structural features for drug design, targeting specific proteins or receptors.
Industry: : Applications in industrial processes could involve its use as a chemical intermediate or a reagent in complex synthesis procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide generally involves multi-step organic synthesis:
Starting Material: : The synthesis typically begins with the preparation of intermediate compounds like 4-(dimethylamino)-6-methylpyrimidine and 3,5-dimethylisoxazole.
Coupling Reaction: : These intermediates are coupled through a series of steps, often involving the formation of a sulfonamide bond under controlled conditions.
Reaction Conditions: : The reaction conditions may include catalysts such as palladium, solvents like dichloromethane, and specific temperature and pH controls to ensure optimal yield and purity.
Industrial Production Methods: : Industrial-scale production might utilize high-throughput methods and automated synthesis processes to enhance efficiency and scalability. The methodologies would focus on optimizing yield while minimizing impurities, often employing large reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: : Reductive conditions might target the pyrimidine or isoxazole rings, resulting in modified derivatives.
Substitution: : Substitution reactions could occur at the dimethylamino or sulfonamide groups, allowing for structural diversification.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Methanol, ethanol, or tetrahydrofuran (THF).
Major Products: : Products from these reactions vary based on the conditions and reagents used but typically include modified sulfonamides, oxidized pyrimidines, or reduced isoxazoles.
Mecanismo De Acción
The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the dimethylamino group facilitates binding to active sites, while the sulfonamide group may interfere with enzyme function or disrupt protein-protein interactions.
Comparación Con Compuestos Similares
Comparison
Similar Compounds: : Compounds such as sulfonylureas, pyrimidine derivatives, and other isoxazoles.
Uniqueness: : This compound’s unique combination of functional groups and structural features allows for versatile reactivity and a broad range of applications.
List of Similar Compounds
Sulfonylureas
Pyrimidine analogs
Isoxazole derivatives
That’s an in-depth look at N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide. How else can I help today?
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-12(18(4)5)16-11(15-8)7-14-22(19,20)13-9(2)17-21-10(13)3/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIXADCVHYWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(ON=C2C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide](/img/structure/B2540051.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B2540058.png)

![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2540064.png)
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)
